Superior Antiprotozoal Selectivity: Cyclamidomycin vs. Pactamycin Analogs in Trypanosoma brucei Models
In a direct head-to-head comparison of microbial metabolites for antiprotozoal activity, cyclamidomycin exhibited a selectivity index (SI) 35-fold greater than 7-deoxypactamycin against Trypanosoma brucei brucei GUTat 3.1. Specifically, cyclamidomycin's SI (MRC-5 cytotoxicity IC50 / T. b. brucei IC50) is 35, whereas 7-deoxypactamycin's SI is 1 [1]. This indicates that cyclamidomycin provides a significantly wider therapeutic window for in vitro studies, minimizing host cell cytotoxicity while maintaining potent antiparasitic activity.
| Evidence Dimension | Selectivity Index (MRC-5 / T. b. brucei IC50) |
|---|---|
| Target Compound Data | Selectivity Index = 35 (IC50: T. b. brucei 43 ng/mL; MRC-5 1510 ng/mL) |
| Comparator Or Baseline | 7-Deoxypactamycin: Selectivity Index = 1 (IC50: T. b. brucei 0.5 ng/mL; MRC-5 16 ng/mL) |
| Quantified Difference | Cyclamidomycin is 35-fold more selective (35 vs 1) |
| Conditions | In vitro assay against Trypanosoma brucei brucei GUTat 3.1 and cytotoxicity in MRC-5 human lung fibroblast cells [1]. |
Why This Matters
Procuring cyclamidomycin over 7-deoxypactamycin for antiprotozoal research directly reduces assay confounding by host cell toxicity, leading to more interpretable and robust data on parasite-specific mechanisms.
- [1] Otoguro K, et al. In vitro antiprotozoal activity against Trypanosoma brucei brucei GUTat 3.1 and Plasmodium falciparum (K1 and FCR3 strains) plus cytotoxicity in MRC-5 cells of 10 microbial metabolites and some commonly used antiprotozoal drugs. J Antibiot (Tokyo). 2010;63(7):381-384. doi: 10.1038/ja.2010.50. View Source
